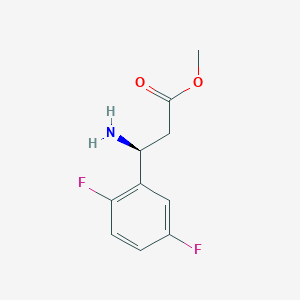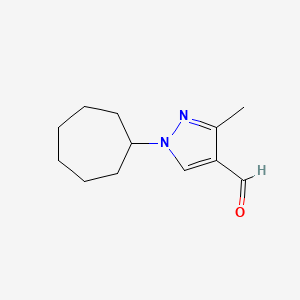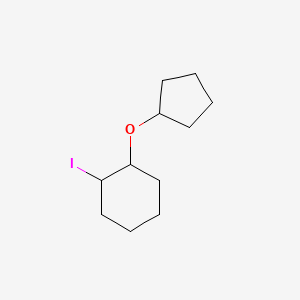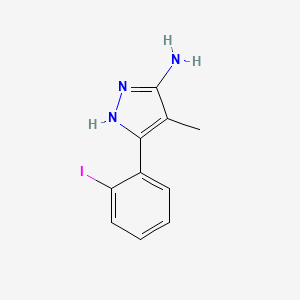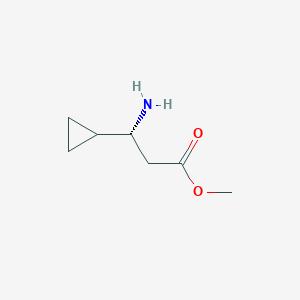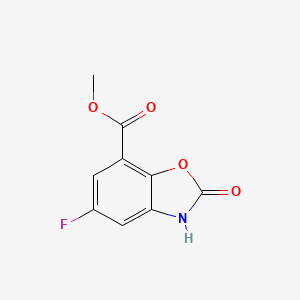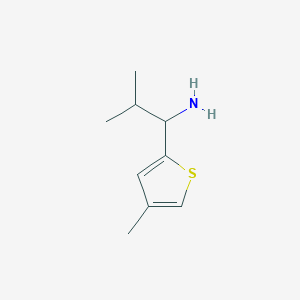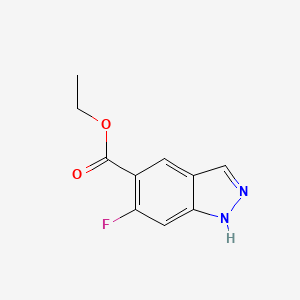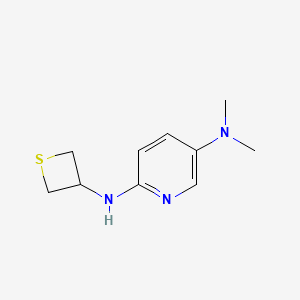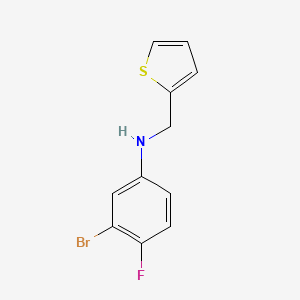
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9BrFNS and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of bromine, fluorine, and thiophene groups attached to an aniline core. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 3-bromo-4-fluoroaniline with thiophen-2-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
科学的研究の応用
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline
- 3-Bromo-4-fluorotoluene
- 4-Bromo-N-(thiophen-2-ylmethyl)aniline
Uniqueness
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the specific arrangement of bromine, fluorine, and thiophene groups on the aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C11H9BrFNS |
|---|---|
分子量 |
286.17 g/mol |
IUPAC名 |
3-bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9BrFNS/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChIキー |
JSNRATLQHFZFBT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


